molecular formula C10H5ClN4O4S2 B14016895 (2-Chloro-3,5-dinitro-1,4-phenylene)bis(methylene) bis(thiocyanate) CAS No. 93692-27-4

(2-Chloro-3,5-dinitro-1,4-phenylene)bis(methylene) bis(thiocyanate)

Cat. No.: B14016895
CAS No.: 93692-27-4
M. Wt: 344.8 g/mol
InChI Key: QQGACBGCCWQHFN-UHFFFAOYSA-N
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Description

4-chloro-1,3-dinitro-2,5-bis(thiocyanatomethyl)benzene is an organic compound characterized by the presence of chloro, dinitro, and thiocyanatomethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1,3-dinitro-2,5-bis(thiocyanatomethyl)benzene typically involves multiple steps, starting from readily available precursors One common method involves the nitration of 4-chlorobenzene to introduce nitro groups at the 1 and 3 positionsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution and nitration reactions occur efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity 4-chloro-1,3-dinitro-2,5-bis(thiocyanatomethyl)benzene .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1,3-dinitro-2,5-bis(thiocyanatomethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-1,3-dinitro-2,5-bis(thiocyanatomethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-1,3-dinitro-2,5-bis(thiocyanatomethyl)benzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the thiocyanatomethyl groups can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1,3-dinitrobenzene: Lacks the thiocyanatomethyl groups, making it less reactive in certain substitution reactions.

    2,4-dinitrochlorobenzene: Similar nitro and chloro groups but different substitution pattern on the benzene ring.

    4-chloro-2,5-dinitrobenzene: Similar structure but without the thiocyanatomethyl groups.

Properties

CAS No.

93692-27-4

Molecular Formula

C10H5ClN4O4S2

Molecular Weight

344.8 g/mol

IUPAC Name

[2-chloro-3,5-dinitro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate

InChI

InChI=1S/C10H5ClN4O4S2/c11-9-6(2-20-4-12)1-8(14(16)17)7(3-21-5-13)10(9)15(18)19/h1H,2-3H2

InChI Key

QQGACBGCCWQHFN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])CSC#N)[N+](=O)[O-])Cl)CSC#N

Origin of Product

United States

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